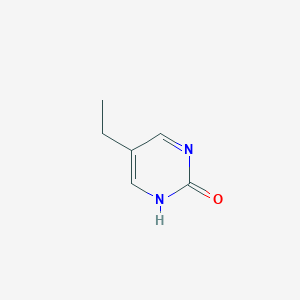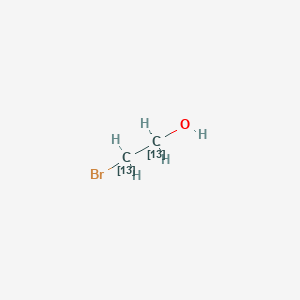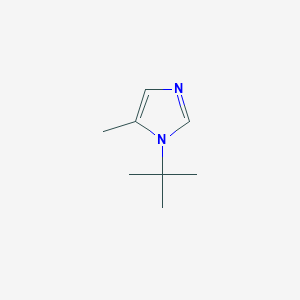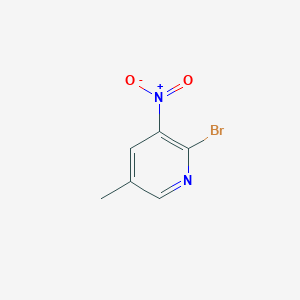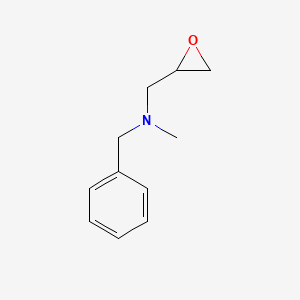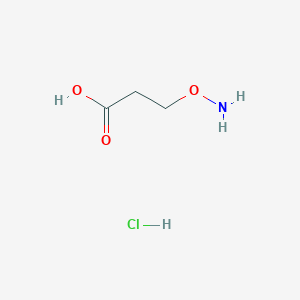
3-(Aminooxy)propanoic acid hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, 3-amino-3-vinylpropanoic acid hydrochloride was obtained from 4-acetoxyazetidin-2-one in three steps, including ozonolysis to yield a labile α-aminoaldehyde, which is then isolated in a stable cyclic form . Another synthesis method for a related compound, 1-amino-2-[3-13C]propanol hydrochloride, involves a coupling reaction followed by reduction and hydrolysis . These methods highlight the complexity and the careful control required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Aminooxy)propanoic acid hydrochloride has been determined using techniques like X-ray crystallography. For example, the structure of an anti-ulcer agent with a propionic acid hydrochloride moiety was elucidated, revealing a rigid bent-rod-like conformation and specific hydrogen bonding patterns in the crystal . This information is crucial for understanding the physical properties and potential interactions of these compounds.
Chemical Reactions Analysis
The chemical reactions involving amino propanoic acid derivatives are diverse. The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids involves the reduction of hydroxyimino derivatives, avoiding unfavorable hydrogenolysis . Additionally, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives demonstrates the ability to introduce different functional groups, such as phosphonic and sulfonic acids, which can modulate the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino propanoic acid derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and conformation . The chemical properties, such as reactivity and stability, are determined by the functional groups present in the molecule. The synthesis of stable cyclic forms of labile aminoaldehydes indicates the importance of chemical stability in these compounds .
Applications De Recherche Scientifique
1. Polymer Synthesis and Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a variant of the compound, is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine (Bz) ring formation. This process is significant for the synthesis of bio-based benzoxazine end-capped molecules, leading to materials with properties suitable for a wide range of applications, suggesting that 3-(Aminooxy)propanoic acid hydrochloride may also play a role in polymer chemistry and materials science (Trejo-Machin et al., 2017).
2. Fluorescence Derivatization in Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, a related compound, is used for coupling with amino acids, resulting in derivatives that are highly fluorescent. These derivatives are useful in biological assays due to their strong fluorescence and good quantum yields, indicating the potential of 3-(Aminooxy)propanoic acid hydrochloride in similar applications (Frade et al., 2007).
3. Drug Synthesis and Quality Control
In the pharmaceutical industry, derivatives of 3-(Aminooxy)propanoic acid hydrochloride are used as intermediates in drug synthesis. For example, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride is a key intermediate in the preparation of certain chiral nylons, a class of polymers with potential applications in drug delivery systems (García-Martín et al., 2001).
4. Analytical Chemistry and Pharmacokinetics
A novel extraction method based on reversible chemical conversion utilizes compounds similar to 3-(Aminooxy)propanoic acid hydrochloride for the quantification of specific compounds in biological samples. This indicates its potential in analytical chemistry, especially in the field of pharmacokinetics (Yamaguchi et al., 2015).
5. Corrosion Inhibition
Compounds derived from 3-(Aminooxy)propanoic acid hydrochloride, such as 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have shown promising results as corrosion inhibitors for mild steel, suggesting potential applications in industrial maintenance and preservation (Gupta et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-aminooxypropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c4-7-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRWTXUSRDXCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504141 | |
| Record name | 3-(Aminooxy)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminooxy)propanoic acid hydrochloride | |
CAS RN |
5251-77-4 | |
| Record name | 3-(Aminooxy)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminooxy)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



